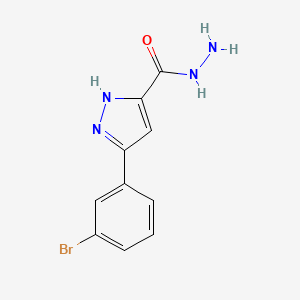![molecular formula C7H10O3 B6163967 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2209090-44-6](/img/new.no-structure.jpg)
2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is a unique organic compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its distinct structure, featuring a bicyclo[1.1.1]pentane core, makes it a subject of study for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the hydroxy and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetic acid group may produce alcohols.
Scientific Research Applications
2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Boc-amino)-2-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetic acid
- 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}propanoic acid
Comparison: Compared to similar compounds, 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific functional groups and their positions on the bicyclic core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2209090-44-6 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10O3/c8-5(9)1-6-2-7(10,3-6)4-6/h10H,1-4H2,(H,8,9) |
InChI Key |
KVGGTKHXQVRWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)O)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



